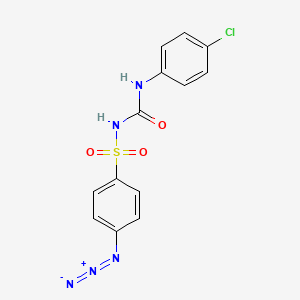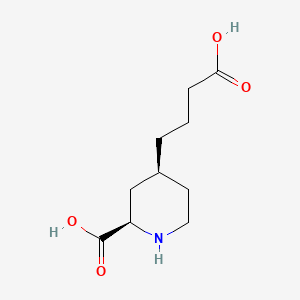
LY367385
Descripción general
Descripción
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4 . It belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Molecular Structure Analysis
The molecular weight of this compound is 209.20 g/mol . The IUPAC name is 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid . The InChI representation is InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.20 g/mol . The molecular formula is C10H11NO4 . The compound has several synonyms, including LY367385 and LY-367385 hydrochloride .Aplicaciones Científicas De Investigación
Efectos Neuroprotectores
LY367385 ha demostrado tener efectos neuroprotectores. Mejora la transmisión sináptica GABAérgica a través de un mecanismo de receptor CB1 presináptico . Esta mejora de los sIPSCs en las células piramidales CA1 y la liberación hipocampal basal e isquémica de GABA in vivo está mediada por la activación del receptor CB1 . En rebanadas de hipocampo expuestas a la privación de oxígeno y glucosa (OGD) y en gerbos isquémicos, this compound protegió las células piramidales CA1 contra la lesión postisquémica .
Antagonista del Receptor mGlu1
This compound es un antagonista selectivo del receptor mGlu1a . Tiene un valor de IC50 de 8,8 μM para el bloqueo de la hidrólisis de fosfoinosítidos inducida por el quisqualato . Muestra una acción insignificante sobre los receptores de los grupos II y III .
Manejo del Dolor
En el contexto del manejo del dolor, this compound ha mostrado potencial. Un estudio encontró que this compound revirtió tanto el aumento de la transmisión excitatoria como la disminución de la transmisión inhibitoria en un modelo de dolor por artritis . Sin embargo, no tuvo ningún efecto sobre la transmisión sináptica basal en rebanadas de control de ratas normales .
Investigación sobre Condiciones Isquémicas
This compound se ha utilizado en la investigación sobre condiciones isquémicas. En un estudio, se encontró que el OGD inducía un aumento transitorio en el contenido hipocampal de anandamida (AEA), y este efecto se evitó con this compound . Además, el OGD indujo una interrupción tardía de los receptores CB1 en la región CA1, y este efecto se evitó cuando las células piramidales CA1 estaban protegidas por this compound .
Mecanismo De Acción
Target of Action
LY367385, also known as D8UW47H17B, LY-367385, UNII-D8UW47H17B, LY 367385, or 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid, is a highly selective and potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1a) . The mGluR1a receptor is a type of glutamate receptor that plays a crucial role in the central nervous system .
Mode of Action
This compound interacts with its primary target, the mGluR1a receptor, by blocking the receptor’s activity . It has an IC50 value of 8.8 μM for inhibiting quisqualate-induced phosphoinositide (PI) hydrolysis . This interaction results in the inhibition of the receptor’s function, thereby modulating the downstream effects of mGluR1a activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinositide (PI) hydrolysis pathway . By inhibiting the mGluR1a receptor, this compound prevents the hydrolysis of PI, thereby affecting the downstream signaling events associated with this pathway .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of excitatory and inhibitory synaptic transmission . In a study involving a pain model, this compound was found to reverse both the increase of excitatory transmission and the decrease of inhibitory transmission . This suggests that this compound can modulate neuronal activity and potentially alleviate pain symptoms .
Propiedades
IUPAC Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042563 | |
| Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198419-91-9 | |
| Record name | (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198419-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-4-carboxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-367385 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675597.png)
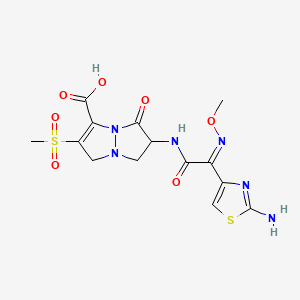
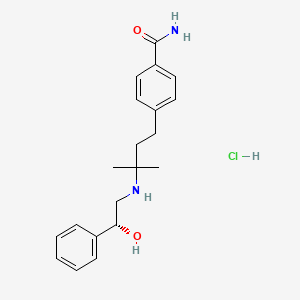

![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)
![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)
![6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL](/img/structure/B1675605.png)
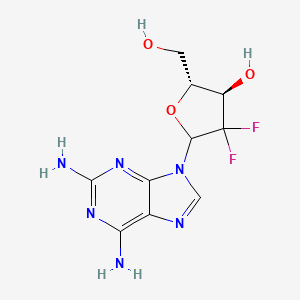
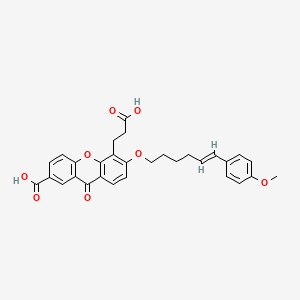
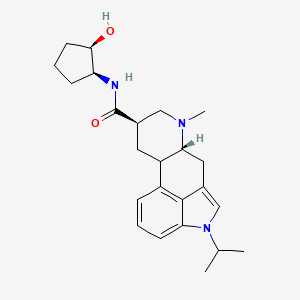
![(6R,7S)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1675613.png)
